Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide
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Overview
Description
Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C26-H42-N2-O2.2I and a molecular weight of 668.50 . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) involves the reaction of p-phenylenebis(oxy-2-butynylene) with trimethylamine and iodine . The reaction conditions typically include a solvent such as acetonitrile and a temperature range of 25-30°C. The reaction proceeds through the formation of an intermediate, which is then quaternized with iodine to yield the final product .
Chemical Reactions Analysis
Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like water or ethanol, and temperatures ranging from room temperature to 80°C . Major products formed from these reactions include oxidized or reduced derivatives and substituted products .
Scientific Research Applications
Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . The molecular targets include membrane proteins and phospholipids, and the pathways involved include disruption of membrane integrity and inhibition of essential cellular processes .
Comparison with Similar Compounds
Ammonium, (p-phenylenebis(oxy-2-butynylene))bis(trimethyl-, diiodide) can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: A widely used disinfectant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various industrial applications.
Dodecyltrimethylammonium chloride: Known for its use in surfactants and cleaning agents.
The uniqueness of this compound) lies in its specific structure, which provides enhanced antimicrobial activity and stability compared to other quaternary ammonium compounds .
Properties
CAS No. |
17124-34-4 |
---|---|
Molecular Formula |
C20H30I2N2O2 |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
trimethyl-[4-[4-[4-(trimethylazaniumyl)but-2-ynoxy]phenoxy]but-2-ynyl]azanium;diiodide |
InChI |
InChI=1S/C20H30N2O2.2HI/c1-21(2,3)15-7-9-17-23-19-11-13-20(14-12-19)24-18-10-8-16-22(4,5)6;;/h11-14H,15-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
PIEPTKFJSBJDJJ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC#CCOC1=CC=C(C=C1)OCC#CC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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